molecular formula C10H13NO B13615457 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Cat. No.: B13615457
M. Wt: 163.22 g/mol
InChI Key: QRODAZJXMKMZER-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of an isoindoline ring attached to an ethan-1-ol group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reaction of isoindoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride: Similar structure but with a hydrochloride group.

    2-Ethyl-2,3-dihydro-1H-indene: Similar indene ring structure.

    1H-Indole, 2,3-dihydro-: Similar indole ring structure.

Uniqueness

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is unique due to its specific isoindoline ring structure attached to an ethan-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(2,3-dihydro-1H-isoindol-1-yl)ethanol

InChI

InChI=1S/C10H13NO/c12-6-5-10-9-4-2-1-3-8(9)7-11-10/h1-4,10-12H,5-7H2

InChI Key

QRODAZJXMKMZER-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(N1)CCO

Origin of Product

United States

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